REACTION_CXSMILES
|
C(O)(=O)C.[Cl-].[NH4+:6].[F:7][C:8]1[CH:27]=[CH:26][CH:25]=[CH:24][C:9]=1[CH2:10][N:11]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[C:13]([C:20](=[NH:23])OC)=[N:12]1>>[F:7][C:8]1[CH:27]=[CH:26][CH:25]=[CH:24][C:9]=1[CH2:10][N:11]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[C:13]([C:20]([NH2:6])=[NH:23])=[N:12]1 |f:1.2|
|
Name
|
|
Quantity
|
32.19 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.28 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2N=C(C=3C2=NC=CC3)C(OC)=N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2N=C(C=3C2=NC=CC3)C(OC)=N)C=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is thoroughly triturated with acetone
|
Type
|
FILTRATION
|
Details
|
the precipitated solid is filtered off with suction
|
Type
|
ADDITION
|
Details
|
It is added to 2 l of water, 31.8 g of sodium carbonate
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with a total of 1 l of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN2N=C(C=3C2=NC=CC3)C(=N)N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |